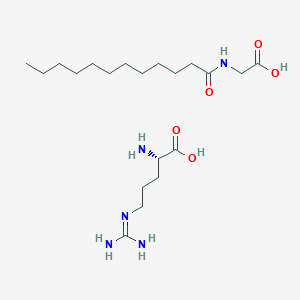

5-fluoro-1H-pyrimidine-2,4-dione;urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-1H-pyrimidine-2,4-dione;urea, commonly known as 5-fluorouracil, is a pyrimidine analog widely used in chemotherapy for treating various cancers. It belongs to the antimetabolite and pyrimidine analog families of medications. This compound acts as a thymidylate synthase inhibitor, blocking the synthesis of thymidine, a nucleotide required for DNA replication, leading to cancer cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-1H-pyrimidine-2,4-dione can be synthesized through several methods. One common method involves the condensation of fluorinated intermediates with uracil derivatives. For instance, the reaction of ethyl fluoroacetate with urea, followed by cyclization and hydrolysis, yields 5-fluorouracil . Another method involves the catalytic trifluoromethylation of uracil with trifluoromethyl iodide in the presence of iron (II) compounds .

Industrial Production Methods

Industrial production of 5-fluoro-1H-pyrimidine-2,4-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as condensation, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Reduction: Can be reduced under specific conditions, although less commonly studied.

Substitution: Undergoes nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Oxidation: Superoxide radical anion and hydroperoxyl radical in aqueous solutions.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

Oxidation: Leads to the formation of various oxidized derivatives.

Substitution: Results in substituted pyrimidine derivatives, depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-1H-pyrimidine-2,4-dione has extensive applications in scientific research:

Chemistry: Used as a model compound for studying nucleophilic substitution and oxidation reactions.

Biology: Investigated for its effects on cellular processes and DNA synthesis inhibition.

Medicine: Widely used in chemotherapy for treating cancers such as colorectal, breast, and stomach cancers.

Industry: Employed in the synthesis of other fluorinated compounds and as a standard in analytical chemistry.

Mechanism of Action

The primary mechanism of action of 5-fluoro-1H-pyrimidine-2,4-dione involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking thymidylate synthase, the compound prevents the formation of thymidine, leading to DNA damage and apoptosis in rapidly dividing cancer cells . Additionally, its metabolites can be incorporated into RNA and DNA, further disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Idoxuridine: Another pyrimidine analog used in antiviral therapy.

Trifluridine: Used in combination with other drugs for cancer treatment.

Primidone: An anticonvulsant with a pyrimidine structure.

Uniqueness

5-Fluoro-1H-pyrimidine-2,4-dione is unique due to its specific inhibition of thymidylate synthase and its incorporation into nucleic acids, making it highly effective in cancer treatment . Its fluorine atom enhances its reactivity and stability compared to other pyrimidine analogs .

Properties

CAS No. |

922167-05-3 |

|---|---|

Molecular Formula |

C5H7FN4O3 |

Molecular Weight |

190.13 g/mol |

IUPAC Name |

5-fluoro-1H-pyrimidine-2,4-dione;urea |

InChI |

InChI=1S/C4H3FN2O2.CH4N2O/c5-2-1-6-4(9)7-3(2)8;2-1(3)4/h1H,(H2,6,7,8,9);(H4,2,3,4) |

InChI Key |

QSKVRCSPJUTKJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)F.C(=O)(N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Octyloxy)phenyl]methyl tribromoacetate](/img/structure/B14187266.png)

![4-[2-(3-Chloro-4-fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187292.png)

![[1H-Indene-3,4-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14187299.png)

![8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14187307.png)

![4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B14187333.png)